2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline
Description
Contextual Significance and Historical Development of Related Chemical Classes
The scientific intrigue surrounding 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline (B6259607) is best understood by examining the historical and chemical significance of its constituent chemical classes: anilines, thioethers, and naphthalene (B1677914) derivatives. Anilines, or aminobenzenes, have been pivotal in the development of synthetic dyes and pharmaceuticals since the 19th century. The amino group attached to a benzene (B151609) ring makes these compounds key precursors in a vast array of chemical transformations.
Thioethers, characterized by a sulfur atom bonded to two organic substituents, are also of great importance. They are found in numerous biologically active molecules and serve as versatile intermediates in organic synthesis. The development of methods for forming carbon-sulfur bonds has been a significant focus of chemical research, leading to a deeper understanding of the reactivity of these compounds.
Naphthalene, a bicyclic aromatic hydrocarbon, has a rich history in the chemical industry, traditionally sourced from coal tar. conscientiabeam.com Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. conscientiabeam.comnih.gov The fusion of these three distinct chemical entities in this compound creates a hybrid structure with the potential for novel properties and applications, driving its relevance in contemporary research.
Structural Features and Reactive Sites: Implications for Chemical Research
The molecular structure of this compound is defined by the spatial arrangement of its aniline (B41778), thioether, and naphthalene components. The molecule possesses several key reactive sites that are of significant interest to chemists. The primary amino group (-NH2) on the aniline ring is a nucleophilic center and can participate in a variety of reactions, including diazotization, acylation, and condensation reactions. chemicalbook.comgoogle.com The lone pair of electrons on the nitrogen atom also imparts basic properties to the molecule.
The sulfur atom of the thioether linkage is another important reactive site. It can be oxidized to form sulfoxides and sulfones, which can significantly alter the electronic and steric properties of the molecule. The methylene (B1212753) bridge (-CH2-) connecting the naphthalene ring to the sulfur atom also presents a site for potential chemical modification.
Interactive Data Table: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H15NS | researchgate.net |
| Molecular Weight | 265.37 g/mol | researchgate.net |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Current Research Gaps and Future Directions in the Study of the Compound
Despite the promising structural features of this compound, a thorough investigation of its chemical and physical properties is still in its nascent stages. A significant research gap exists in the form of a lack of comprehensive experimental data for this specific compound. There is a pressing need for detailed studies on its synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), and single-crystal X-ray diffraction analysis to definitively establish its molecular structure and conformation.
Future research should focus on several key areas. Firstly, the development of efficient and scalable synthetic routes to this compound is paramount for enabling further studies. Based on related chemistries, a plausible synthetic approach would involve the reaction of 2-aminothiophenol (B119425) with 1-(chloromethyl)naphthalene.
Secondly, a systematic exploration of the reactivity of this compound is warranted. Investigating its behavior in various organic reactions will uncover its potential as a building block for more complex molecules. For instance, the amino group could be used as a handle to introduce other functional groups or to construct heterocyclic systems.
Finally, the potential biological activities of this compound and its derivatives should be investigated. Given that related naphthalene and aniline derivatives have shown promise in medicinal chemistry, it is conceivable that this compound could exhibit interesting pharmacological properties. Screening for activities such as antimicrobial, anticancer, or enzyme inhibition could open up new avenues for drug discovery. The exploration of its use as a corrosion inhibitor is another potential research direction, given that organic molecules containing nitrogen and sulfur atoms have shown efficacy in this area. chemicalbook.com
An in-depth analysis of the synthetic pathways leading to the formation of this compound reveals a landscape rich with established and emerging chemical strategies. The construction of this specific thioether aniline hinges on the strategic formation of a key carbon-sulfur bond, a cornerstone of organosulfur chemistry. acs.orgmdpi.com Methodologies for creating this linkage are diverse, ranging from classical nucleophilic substitutions to modern transition metal-catalyzed reactions, each with unique considerations for efficiency, substrate scope, and environmental impact.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15NS |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C17H15NS/c18-16-10-3-4-11-17(16)19-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12,18H2 |
InChI Key |
OJRDSQOKURLLHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=CC=CC=C3N |
Origin of Product |
United States |
Chemical Reactivity, Transformation Mechanisms, and Synthetic Utility
Reactions at the Aniline (B41778) Nitrogen Center
The primary amino group attached to the benzene (B151609) ring is a key site for a variety of chemical transformations, acting as a potent nucleophile and a precursor for the synthesis of more complex structures.
The lone pair of electrons on the aniline nitrogen atom makes it highly susceptible to attack by electrophiles. This reactivity allows for a range of derivatization reactions, which can be used to introduce new functional groups and modify the electronic properties of the molecule. Common electrophilic reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-aryl amides. For instance, treatment with acetyl chloride would produce N-{2-[(naphthalen-1-ylmethyl)sulfanyl]phenyl}acetamide.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium affords sulfonamides. These derivatives are often highly crystalline and are important in medicinal chemistry. nih.gov
Alkylation: While direct alkylation can be challenging to control and may lead to polyalkylation, it can be achieved using alkyl halides. The resulting secondary or tertiary amines exhibit different chemical properties and steric profiles.
These derivatization strategies are fundamental in synthetic chemistry for installing protecting groups or for building more complex molecular architectures.
The nucleophilic nature of the aniline nitrogen is pivotal in condensation reactions, particularly with carbonyl compounds. These reactions often serve as key steps in the synthesis of heterocyclic systems.
Imine Formation: The aniline group can condense with aldehydes and ketones to form Schiff bases (imines). For example, reaction with benzaldehyde (B42025) would yield an N-benzylidene derivative.
Cyclocondensation: The aniline moiety, in conjunction with the ortho-disposed thioether linkage, provides an ideal framework for constructing sulfur- and nitrogen-containing heterocycles. For instance, condensation reactions with appropriate dicarbonyl compounds or their equivalents can lead to the formation of benzodiazepine (B76468) or benzothiazepine (B8601423) analogues. The reaction of 2-(azolyl)anilines as 1,5-nucleophiles in cyclocondensation reactions is a well-established strategy for building fused heterocyclic systems. researchgate.net Similarly, multicomponent reactions involving anilines, aldehydes, and other nucleophiles are powerful tools for synthesizing complex molecules like amidoalkylnaphthols. scirp.org
The ability to form new rings via condensation is a cornerstone of the synthetic utility of substituted anilines, providing access to a wide array of pharmacologically relevant scaffolds.
Transformations Involving the Sulfanyl (B85325) (Thioether) Linkage
The thioether bond is another key reactive site within the molecule, susceptible to oxidation, cleavage, and rearrangement reactions.
The sulfur atom in the thioether linkage can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. researchgate.net This transformation significantly alters the electronic and steric properties of the molecule, as the sulfur center becomes more electron-withdrawing and geometrically changes from bent to tetrahedral (sulfoxide) and then to a more sterically demanding tetrahedral geometry (sulfone). nih.gov
The oxidation is typically achieved in a stepwise manner:
Sulfide to Sulfoxide: Controlled oxidation using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate (B1199274) (NaIO₄) yields the corresponding 2-[(naphthalen-1-ylmethyl)sulfinyl]aniline. organic-chemistry.orgresearchgate.net
Sulfoxide to Sulfone: Further oxidation of the sulfoxide with a stronger oxidizing agent or an excess of the initial oxidant produces the sulfone, 2-[(naphthalen-1-ylmethyl)sulfonyl]aniline. orientjchem.org
The choice of oxidant and reaction conditions allows for the selective synthesis of either the sulfoxide or the sulfone. organic-chemistry.org These oxidized derivatives are valuable synthetic intermediates and are found in many biologically active compounds. orientjchem.org
Table 1: Oxidation of the Sulfanyl Linkage
| Transformation | Typical Reagents | Product |
|---|---|---|
| Sulfide → Sulfoxide | H₂O₂, m-CPBA (1 equiv.), NaIO₄ | 2-[(Naphthalen-1-ylmethyl)sulfinyl]aniline |
| Sulfide/Sulfoxide → Sulfone | H₂O₂ (excess), KMnO₄, Oxone® | 2-[(Naphthalen-1-ylmethyl)sulfonyl]aniline |
The C-S bonds of the thioether are susceptible to cleavage under various conditions. The benzylic C-S bond, in particular, can be selectively cleaved.
Reductive Cleavage: Raney nickel can be used to effect the desulfurization of the molecule, cleaving the C-S bonds and leading to the formation of toluene (B28343) and aniline.
Chemical Cleavage: Reagents such as N-bromosuccinimide (NBS) can mediate the selective cleavage of benzylic C(sp³)–S bonds. organic-chemistry.org Thermolysis of similar α-(N-aryl)benzyl aryl sulfides has been shown to cause homolytic cleavage of both the C-S and C-N bonds, leading to a mixture of products including amines, sulfides, and disulfides. tandfonline.com
Rearrangement Reactions: Aryl benzyl (B1604629) sulfides can undergo rearrangement reactions. For example, the Truce-Smiles rearrangement involves the intramolecular nucleophilic aromatic substitution of an aryl sulfone, typically initiated by a strong base, leading to the formation of a new C-C bond. nih.gov While this typically requires the sulfur to be in a higher oxidation state (sulfone), it represents a potential transformation pathway for derivatives of the title compound.
Reactivity of the Naphthalene (B1677914) Aromatic System
The naphthalene ring system is a polycyclic aromatic hydrocarbon that is generally more reactive than benzene towards electrophilic substitution and other aromatic reactions. libretexts.org The presence of the activating methylsulfanyl-aniline substituent on the other ring is expected to influence its reactivity, but the naphthalene core itself has inherent reactivity patterns.
Electrophilic Aromatic Substitution: Naphthalene preferentially undergoes electrophilic substitution at the α-position (C1) rather than the β-position (C2). libretexts.org This is because the carbocation intermediate formed by attack at the α-position is more stable, allowing for resonance structures that keep one benzene ring fully aromatic. Common electrophilic substitution reactions include:
Nitration: Reaction with nitric acid and sulfuric acid.
Halogenation: Reaction with Br₂ or Cl₂. Lewis acid catalysis is often not required due to naphthalene's higher reactivity compared to benzene. spcmc.ac.in
Friedel-Crafts Acylation: Reaction with an acyl chloride and a Lewis acid. The solvent can influence the position of substitution. libretexts.org
Oxidation: Under vigorous oxidizing conditions (e.g., with chromic acid or potassium permanganate), the naphthalene ring can be cleaved. For naphthalene itself, this reaction yields phthalic anhydride. slideshare.net The presence of substituents will direct the site of oxidation.
Reduction: The naphthalene rings can be reduced, for example, by catalytic hydrogenation or with sodium in liquid ammonia (B1221849) (Birch reduction), to yield tetralin or decalin derivatives. numberanalytics.com
Table 2: Potential Electrophilic Substitution Reactions on the Naphthalene Ring
| Reaction Type | Typical Reagents | Expected Major Product Position |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | α-position |
| Halogenation | Br₂, Cl₂ | α-position |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | α- or β-position (solvent dependent) |
Electrophilic Aromatic Substitution Patterns
The aniline moiety is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the amino group (-NH₂). byjus.comlibretexts.org This group increases the electron density on the aromatic ring, particularly at the ortho and para positions, making it susceptible to attack by electrophiles. byjus.com The sulfanyl group (-S-) is also known to be an ortho-, para-directing group.
In the case of 2-[(naphthalen-1-ylmethyl)sulfanyl]aniline (B6259607), the directing effects of the amino and sulfanyl groups are synergistic, both favoring substitution at the positions ortho and para to the amino group (positions 4 and 6) and meta to the sulfanyl group. However, the substitution pattern is significantly influenced by several factors:
Steric Hindrance: The large naphthalen-1-ylmethyl group attached to the sulfur atom exerts considerable steric hindrance at the adjacent ortho position (position 3 of the aniline ring is already substituted). This steric bulk would also be expected to disfavor electrophilic attack at the C6 position, which is ortho to the amino group and meta to the bulky sulfanyl substituent. Consequently, electrophilic substitution is most likely to occur at the C4 position (para to the amino group), which is sterically more accessible.
Reaction Conditions: In strongly acidic media, the amino group can be protonated to form the anilinium ion (-NH₃⁺). byjus.com This protonated form is a strongly deactivating and meta-directing group. byjus.com Under such conditions, the electrophilic substitution would be significantly slower and directed to the meta position relative to the anilinium group (positions 3 and 5). However, position 3 is already substituted. Therefore, under acidic conditions, substitution at position 5 would be favored.
Protecting Groups: To control the reactivity and regioselectivity, the amino group can be protected, for example, by acetylation to form an acetanilide (B955) derivative. libretexts.orgutdallas.edu This reduces the activating effect of the amino group and can lead to more selective substitution, typically favoring the para position due to the steric bulk of the acetyl group. libretexts.orgyoutube.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Condition | Directing Groups' Influence | Predicted Major Product(s) | Rationale |
| Neutral/Mildly Acidic | -NH₂ (o,p-directing, activating) -S-R (o,p-directing, activating) | Substitution at C4 | The C4 position is para to the strongly activating amino group and is sterically unhindered. The ortho positions are sterically hindered by the bulky substituent. |
| Strongly Acidic | -NH₃⁺ (m-directing, deactivating) -S-R (o,p-directing, activating) | Substitution at C5 | The anilinium ion directs meta, making C5 the primary target. The overall reaction rate would be significantly reduced. |
| With N-protection (e.g., Acetanilide) | -NHAc (o,p-directing, moderately activating) -S-R (o,p-directing, activating) | Substitution at C4 | The protected amino group is less activating but still directs to the para position, often with higher selectivity and avoiding side reactions. utdallas.eduyoutube.com |
Elucidation of Reaction Mechanisms
Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves studying the reaction kinetics and identifying any transient species.
Kinetic Studies and Mechanistic Probes
The rate of electrophilic aromatic substitution is expected to be significantly faster than that of benzene due to the activating nature of the amino and sulfanyl groups. byjus.com Kinetic studies on related aminophenyl sulfides have shown that the reaction mechanism can be complex, sometimes involving a rate-determining deprotonation of the intermediate sigma complex. rsc.org
To probe the mechanism, kinetic isotope effect (KIE) studies could be employed. For instance, by comparing the reaction rates of the deuterated and non-deuterated aniline ring, one could determine if the C-H bond cleavage is the rate-determining step. A significant kH/kD value would suggest that deprotonation of the Wheland intermediate is rate-limiting.
Intermediate Identification and Trapping
The mechanism of electrophilic aromatic substitution proceeds through a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex. libretexts.org For this compound, attack at the C4 position would generate the most stable arenium ion, as the positive charge can be delocalized onto the nitrogen atom of the amino group.
Direct observation of these intermediates is often challenging due to their high reactivity and short lifetimes. However, they can sometimes be detected by spectroscopic methods under superacidic conditions or trapped by using appropriate reagents.
In the context of reactions involving the sulfanyl group, it is also conceivable that under certain oxidative conditions, a sulfonium (B1226848) ion intermediate could be formed. While no direct evidence exists for this compound, the trapping of benzyne (B1209423) intermediates by sulfonamides has been reported, proceeding through a zwitterionic intermediate. youtube.com This suggests the potential for complex mechanistic pathways involving the sulfur atom.
Table 2: Potential Intermediates in Reactions of this compound
| Intermediate Type | Structure | Generating Reaction | Method of Identification/Trapping |
| Arenium Ion (Sigma Complex) | A resonance-stabilized carbocation with the electrophile attached to the aniline ring. | Electrophilic Aromatic Substitution | Spectroscopic observation in superacids, theoretical calculations. |
| Anilinium Ion | Protonated amino group (-NH₃⁺). | Reaction in strongly acidic media. | pH measurements, NMR spectroscopy. |
| Zwitterionic Intermediate | A species with both a positive and negative charge, potentially involving the sulfur and nitrogen atoms. | Nucleophilic attack or rearrangement reactions. | Trapping experiments with electrophiles or nucleophiles, computational modeling. |
Coordination Chemistry and Ligand Properties of 2 Naphthalen 1 Ylmethyl Sulfanyl Aniline
Chelation Behavior and Donor Atom Preferences (Sulfur and Nitrogen)
The ligand 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline (B6259607) is anticipated to act as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the aniline (B41778) group and the sulfur atom of the thioether linkage. This forms a stable six-membered chelate ring, a favored conformation in coordination chemistry. The donor preferences of the sulfur and nitrogen atoms are dictated by the Hard and Soft Acids and Bases (HSAB) principle.
The thioether sulfur is a soft donor atom, exhibiting a preference for soft metal ions such as Pd(II), Pt(II), and Cu(I). The aminic nitrogen, on the other hand, is considered a borderline donor, capable of coordinating to a wider range of transition metals, including both borderline and some harder metal ions like Fe(II), Co(II), Ni(II), and Cu(II). nih.govjocpr.com This dual-donor character allows this compound to potentially form stable complexes with a variety of transition metals.
In related N,S-donor ligand systems, the coordination is typically confirmed through spectroscopic methods. For instance, in the infrared (IR) spectra of metal complexes of similar ligands, a shift in the stretching frequencies of the C-S and N-H bonds upon coordination to the metal center provides evidence of the involvement of both sulfur and nitrogen atoms in the chelation.
The bulky naphthalen-1-ylmethyl group attached to the sulfur atom is expected to exert significant steric influence on the coordination geometry of the resulting metal complexes. This steric hindrance may affect the bond angles and distances within the coordination sphere and could potentially lead to distorted geometries around the metal center.
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. jocpr.comresearchgate.net The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be crucial in obtaining crystalline products suitable for structural elucidation.
Based on the donor atoms, it is expected that this compound would form stable complexes with a range of transition metals. For example, with square planar preferring ions like Pd(II) and Pt(II), complexes of the type [M(L)₂] or [M(L)Cl₂] could be anticipated, where L represents the deprotonated or neutral ligand. For metals that favor octahedral geometries, such as Fe(II), Co(II), and Ni(II), complexes with a 1:2 or 1:3 metal-to-ligand ratio might be formed, potentially including solvent molecules in the coordination sphere to satisfy the metal's coordination number. nih.govuomphysics.net
Table 1: Anticipated Properties of Transition Metal Complexes with this compound
| Metal Ion | Potential Geometry | Expected Color | Magnetic Properties |
| Ni(II) | Octahedral/Square Planar | Green/Blue or Red/Yellow | Paramagnetic (Octahedral) or Diamagnetic (Square Planar) |
| Cu(II) | Distorted Octahedral/Square Planar | Blue/Green | Paramagnetic |
| Pd(II) | Square Planar | Yellow/Orange | Diamagnetic |
| Pt(II) | Square Planar | Yellow/Orange | Diamagnetic |
| Co(II) | Octahedral/Tetrahedral | Pink/Red or Blue | Paramagnetic |
This table presents hypothetical data based on the general behavior of these metal ions with similar N,S-donor ligands.
The electronic properties of the metal complexes of this compound would be significantly influenced by the ligand field created by the sulfur and nitrogen donor atoms. The thioether sulfur is generally considered a weak-field ligand, while the aminic nitrogen is a moderately strong-field ligand. The combined effect of these donors will determine the magnitude of the ligand field splitting parameter (10Dq). rsc.org
The electronic spectra (UV-Vis) of the complexes would reveal d-d transitions for paramagnetic metal ions, providing information about the geometry of the coordination sphere and allowing for the calculation of ligand field parameters. dalalinstitute.comhhrc.ac.in For instance, octahedral Ni(II) complexes typically exhibit three spin-allowed d-d transitions. The position of these bands can be used to determine the Racah parameter (B) and 10Dq. dalalinstitute.com
Charge transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are also expected, particularly given the presence of the extended π-system of the naphthalene (B1677914) group. These transitions are often more intense than d-d transitions and can provide information about the electronic communication between the ligand and the metal center.
Influence of Complexation on Ligand Reactivity and Stability
Coordination to a metal ion is known to alter the reactivity and stability of a ligand. nih.gov In the case of this compound, complexation would likely increase the thermal stability of the ligand. The formation of the chelate ring introduces a degree of rigidity and protects the donor atoms from certain chemical reactions.
The electronic properties of the aniline and naphthalene rings could also be modulated by coordination. The metal center can act as an electron-withdrawing or electron-donating group, depending on its nature and oxidation state, thereby influencing the susceptibility of the aromatic rings to electrophilic or nucleophilic attack. Furthermore, the coordination could affect the C-S and C-N bond strengths, which could be observed through changes in their respective vibrational frequencies in the IR spectrum.
Supramolecular Assembly and Extended Structures formed via Coordination
The presence of the large, planar naphthalene moiety in this compound provides a strong driving force for the formation of supramolecular assemblies through non-covalent interactions, such as π-π stacking. sciengine.comnih.gov In the solid state, it is highly probable that the metal complexes of this ligand would self-assemble into extended one-, two-, or three-dimensional structures. rsc.orgnumberanalytics.comnumberanalytics.com
Despite a comprehensive search for scholarly articles and data, information regarding the specific catalytic applications of the chemical compound This compound is not available in the surveyed scientific literature. Extensive searches were conducted to find information pertaining to its use as a ligand in homogeneous catalysis, including cross-coupling reactions and asymmetric catalysis, as well as any mechanistic investigations, catalyst design, or emerging catalytic roles.
The search for data on the utilization of this compound-derived systems in the following areas did not yield any specific results:
Catalytic Applications of 2 Naphthalen 1 Ylmethyl Sulfanyl Aniline Derived Systems
Emerging Catalytic Roles
Therefore, it is not possible to provide an article on the catalytic applications of 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline (B6259607) based on the currently accessible scientific literature.
Theoretical and Computational Studies on 2 Naphthalen 1 Ylmethyl Sulfanyl Aniline
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are pivotal in elucidating the electronic properties of a molecule. For 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline (B6259607), these methods can map out the distribution of electrons and predict regions of reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and sulfanyl (B85325) groups, while the LUMO would likely be distributed across the electron-accepting naphthalene (B1677914) ring system. A smaller HOMO-LUMO gap would suggest higher reactivity. In related substituted anilines, the HOMO-LUMO gap has been a key parameter in assessing their electronic properties. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
Note: These values are illustrative and based on typical ranges for similar aromatic compounds.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within this compound can be visualized through charge distribution analysis and electrostatic potential (ESP) maps. ESP maps are valuable for identifying the nucleophilic and electrophilic sites of a molecule. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net
In this compound, the nitrogen atom of the aniline group and the sulfur atom of the sulfanyl bridge are expected to be regions of high negative electrostatic potential. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential.
Conformational Analysis and Molecular Dynamics
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, showing how it flexes and its rings rotate at different temperatures. Such studies are essential for understanding how the molecule might interact with other molecules or biological targets.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry offers powerful tools to model chemical reactions, map out potential energy surfaces, and identify the structures of transient intermediates and transition states. mdpi.com For this compound, these methods could be used to study reactions such as electrophilic substitution on the aniline or naphthalene rings, or oxidation at the sulfur or nitrogen atoms.
By calculating the energy barriers for different reaction pathways, chemists can predict the most likely products and the conditions required to form them. For instance, a study on the reaction of 4-methyl aniline with hydroxyl radicals computationally identified various abstraction and addition pathways and their corresponding energy profiles. mdpi.com
Prediction of Spectroscopic Signatures for Mechanistic Interpretation
Theoretical calculations can predict various spectroscopic properties, including NMR (Nuclear Magnetic Resonance), IR (Infrared), and UV-Visible spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to identify transient species in a reaction. For example, time-dependent density functional theory (TD-DFT) is commonly used to predict electronic absorption spectra, which can help in assigning the electronic transitions observed in UV-Vis spectroscopy. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Interpretation |
|---|---|---|
| 1H-NMR | Chemical shifts for aromatic and methylene (B1212753) protons | Provides information on the electronic environment of hydrogen atoms. |
| 13C-NMR | Chemical shifts for carbons in aniline and naphthalene rings | Elucidates the carbon skeleton of the molecule. |
| IR | N-H and C-S stretching frequencies | Confirms the presence of key functional groups. |
Note: The table outlines the types of data that can be predicted; specific values would require dedicated calculations.
Ligand-Metal Interactions and Bonding Analysis in Complexes
The presence of nitrogen and sulfur atoms makes this compound a potential ligand for coordinating with metal ions. Computational methods can be used to study the geometry, stability, and nature of the bonding in such metal complexes. nih.gov Techniques like Natural Bond Orbital (NBO) analysis can quantify the donor-acceptor interactions between the ligand's lone pairs (on N and S) and the vacant orbitals of the metal. Understanding these interactions is crucial for the design of new catalysts or functional materials.
Structure Reactivity/property Relationships of Derivatives and Analogues
Systematic Modification of the Naphthalene (B1677914) Moiety and its Impact on Reactivity
The position of substitution on the naphthalene ring is a critical determinant of the electronic properties of its derivatives. tandfonline.combohrium.com The introduction of substituents, such as hydroxyl (-OH) groups, can alter the charge distribution across the aromatic system. tandfonline.combohrium.com For instance, the electronic properties of dihydroxynaphthalenes are highly dependent on the substitution pattern. tandfonline.combohrium.com This suggests that the placement of electron-donating or electron-withdrawing groups on the naphthalene ring of 2-[(naphthalen-1-ylmethyl)sulfanyl]aniline (B6259607) would similarly modulate the electron density of the benzyl-type carbon, thereby affecting the reactivity of the adjacent sulfanyl (B85325) linker.
Furthermore, the steric bulk of the naphthalene moiety can create significant steric hindrance, which may slow down or prevent reactions at nearby functional groups. canterbury.ac.nzyoutube.com The fusion of the two aromatic rings in naphthalene results in a more rigid structure compared to a single benzene (B151609) ring, leading to greater steric strain in certain conformations. canterbury.ac.nz In the case of this compound, the naphthalene group can sterically shield the sulfanyl linker and the ortho-position of the aniline (B41778) ring, influencing the accessibility of these sites to reagents. The introduction of bulky substituents on the naphthalene ring would be expected to further enhance these steric effects.
Computational studies on substituted naphthalenes have provided insights into how various functional groups affect their stability and electronic properties. iau.irnih.gov These studies demonstrate that both the nature of the substituent and its position on the naphthalene ring can be tuned to achieve desired electronic characteristics. nih.gov This principle can be applied to the design of this compound analogues with tailored reactivity.
Table 1: Impact of Naphthalene Substitution on Electronic Properties (Illustrative Data from Analogous Systems)
| Substituent on Naphthalene Ring | Position | Effect on Electronic Properties | Reference |
| -OH | Varies | Modulates charge carrier mobility | tandfonline.com |
| -CF3 | Varies | Increases electron-withdrawing character | nih.gov |
| -CH3 | Varies | Electron-donating, influences SESE values | nih.gov |
| -NO2 | Varies | Strong electron-withdrawing group | nih.gov |
This table presents illustrative data from studies on various naphthalene derivatives to demonstrate the principles of substituent effects. The specific quantitative effects on this compound would require dedicated experimental investigation.
Variation of the Sulfanyl Linker and its Electronic/Steric Effects
The sulfanyl (-S-) linker is a crucial component of this compound, connecting the naphthalene and aniline moieties. Its electronic and steric characteristics can be altered by oxidation state changes or by replacing it with other linking groups.
The thioether linkage in aryl thioethers is known to influence the electronic properties of the attached aromatic rings. acsgcipr.org The sulfur atom possesses lone pairs of electrons that can participate in resonance, although this effect is generally less pronounced than that of an oxygen atom in an ether linkage. The reactivity of the sulfur atom itself is also a key consideration. For example, thioethers can be oxidized to sulfoxides (-SO-) and sulfones (-SO2-), which dramatically alters the electronic nature of the linker from a weak electron donor to a strong electron-withdrawing group. This would have a profound impact on the reactivity of both the naphthalene and aniline rings.
Replacing the sulfanyl linker with other groups, such as an ether (-O-), an amine (-NH-), or a methylene (B1212753) (-CH2-) bridge, would lead to analogues with distinct electronic and steric profiles. For example, an ether linkage would have a stronger electron-donating resonance effect compared to the thioether, while a methylene linker would act primarily as an insulating group with minimal electronic influence.
Table 2: Comparison of Different Linker Groups and Their Predicted Effects
| Linker Group | Electronic Effect | Steric Influence | Predicted Impact on Reactivity | Reference |
| -S- (Thioether) | Weakly electron-donating | Flexible, but can be hindered | Can be oxidized to electron-withdrawing groups | acsgcipr.org |
| -SO- (Sulfoxide) | Electron-withdrawing | More polar and sterically demanding | Deactivates aromatic rings towards electrophilic attack | nih.gov |
| -SO2- (Sulfone) | Strongly electron-withdrawing | Bulky and rigid | Significantly deactivates aromatic rings | acsgcipr.org |
| -O- (Ether) | Strongly electron-donating | Similar flexibility to thioether | Activates aromatic rings towards electrophilic attack | researchgate.net |
| -CH2- (Methylene) | Electronically insulating | Flexible | Minimal electronic effect on aromatic rings | researchgate.net |
This table provides a qualitative comparison based on general principles of organic chemistry. The precise effects would depend on the specific molecular context.
Substituent Effects on the Aniline Ring and their Correlation with Chemical Behavior
The aniline moiety is a key site of reactivity in this compound, particularly in electrophilic aromatic substitution reactions. The amino group (-NH2) is a strong activating and ortho-, para-directing group. chemistrysteps.combyjus.com The introduction of substituents on the aniline ring can significantly modify its reactivity and the regioselectivity of its reactions.
Electron-donating groups (EDGs) on the aniline ring, such as alkyl or alkoxy groups, would be expected to further increase the electron density of the ring, making it even more reactive towards electrophiles. chemistrysteps.com Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, would decrease the electron density, deactivating the ring and making electrophilic substitution more difficult. chemistrysteps.comrsc.org The position of the substituent relative to the amino group (ortho, meta, or para) will also have a significant impact on the regiochemical outcome of reactions. bath.ac.uk
The basicity of the aniline nitrogen is also highly sensitive to substituent effects. journaleras.com EDGs generally increase the basicity, while EWGs decrease it. This is an important consideration for reactions that involve the aniline nitrogen as a nucleophile or that are carried out under acidic conditions, where protonation of the amino group can occur. Protonation of the amino group converts it into an ammonium (B1175870) group (-NH3+), which is a strong deactivating and meta-directing group. byjus.com
The presence of the bulky (naphthalen-1-ylmethyl)sulfanyl group at the ortho position of the aniline ring already introduces significant steric hindrance around one of the ortho positions. nih.gov This steric crowding would likely favor electrophilic attack at the para position. The introduction of additional substituents on the aniline ring would further modulate this steric environment.
Table 3: Predicted Effects of Substituents on the Aniline Moiety
| Substituent on Aniline Ring | Position | Electronic Effect | Predicted Impact on Reactivity | Reference |
| -CH3 | para | Electron-donating | Increased reactivity, para-directing | chemistrysteps.com |
| -OCH3 | para | Strong electron-donating | Strongly increased reactivity, para-directing | chemistrysteps.com |
| -Cl | para | Electron-withdrawing (inductive), weak electron-donating (resonance) | Decreased reactivity, ortho, para-directing | libretexts.org |
| -NO2 | meta | Strong electron-withdrawing | Significantly decreased reactivity, meta-directing | rsc.org |
This table is based on established principles of substituent effects on the aniline ring.
Design and Synthesis of Advanced Analogues for Specific Research Objectives
The design and synthesis of advanced analogues of this compound can be guided by the structure-reactivity relationships discussed above to achieve specific research objectives, such as the development of new bioactive compounds or materials with tailored electronic properties.
For example, if the goal is to develop a more potent biological agent, analogues could be designed to optimize interactions with a specific biological target. This might involve introducing hydrogen bond donors or acceptors, modifying the lipophilicity of the molecule, or altering its conformational flexibility. The synthesis of a library of analogues with systematic variations in the naphthalene, linker, and aniline moieties would be a powerful approach to exploring the structure-activity relationship (SAR). researchgate.netrsc.org
The synthesis of such analogues would likely involve multi-step synthetic routes. For instance, functionalized naphthalenes can be prepared through various methods, including electrophilic aromatic substitution and cross-coupling reactions. nih.govmdpi.com Similarly, substituted anilines are readily available or can be synthesized from the corresponding nitroaromatics. youtube.com The key bond-forming step to construct the thioether linkage could be achieved through a nucleophilic substitution reaction between a naphthalen-1-ylmethyl halide and a substituted 2-aminothiophenol (B119425), or through metal-catalyzed cross-coupling reactions. acsgcipr.orgacs.orgnih.gov
The development of novel synthetic methodologies, such as C-H functionalization, could provide more efficient and versatile routes to a wider range of analogues. bath.ac.uknih.gov These advanced synthetic strategies would enable the precise installation of functional groups at specific positions, allowing for fine-tuning of the molecule's properties.
Table 4: Potential Synthetic Strategies for Advanced Analogues
| Synthetic Strategy | Description | Target Moiety for Modification | Reference |
| Nucleophilic Substitution | Reaction of a naphthalen-1-ylmethyl halide with a substituted 2-aminothiophenol. | Linker and Aniline | jst.go.jp |
| Metal-Catalyzed Cross-Coupling | Palladium- or copper-catalyzed coupling of an aryl halide with a thiol. | Linker, Aniline, Naphthalene | acsgcipr.orgacs.org |
| C-H Functionalization | Direct functionalization of C-H bonds on the naphthalene or aniline rings. | Naphthalene, Aniline | bath.ac.uknih.gov |
| Oxidation of Sulfanyl Linker | Controlled oxidation of the thioether to a sulfoxide (B87167) or sulfone. | Linker | nih.gov |
This table outlines general synthetic approaches that could be adapted for the synthesis of analogues of this compound.
Advanced Spectroscopic and Analytical Techniques for Research Elucidation
Single Crystal X-ray Diffraction for Precise Structural Determination of Complexes and Derivatives
Hypothetical Crystal Data Table:
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Mechanistic Studies
Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are instrumental in unequivocally assigning the proton (¹H) and carbon (¹³C) signals in a molecule as complex as 2-[(naphthalen-1-ylmethyl)sulfanyl]aniline (B6259607). These techniques would allow for the detailed study of the connectivity of atoms and the spatial relationships between them. While specific NMR data for the target compound is not available, ¹H and ¹³C NMR data for related structures like 2-(methylthio)aniline (B147308) and various naphthalen-1-yl derivatives have been reported. chemicalbook.comchemicalbook.com For the target compound, one would anticipate characteristic signals for the aromatic protons of the naphthalene (B1677914) and aniline (B41778) rings, as well as a key signal for the methylene (B1212753) (-CH₂-) bridge.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Aromatic protons (Naphthalene) |
| Data not available | Data not available | Data not available | Aromatic protons (Aniline) |
| Data not available | Data not available | Data not available | -CH₂- |
| Data not available | Data not available | Data not available | -NH₂ |
Mass Spectrometry for Reaction Monitoring and Intermediate Identification
Mass spectrometry is a critical analytical tool for determining the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum would offer structural clues, for example, by showing the loss of the naphthalen-1-ylmethyl group or the aniline moiety. While a specific mass spectrum for the target compound is not published, mass spectrometry data is available for numerous aniline and naphthalene derivatives. nih.govmdpi.com
Hypothetical Mass Spectrometry Data Table:
| m/z | Interpretation |
| Data not available | [M]⁺ (Molecular ion) |
| Data not available | Fragment ion (e.g., loss of C₁₀H₇CH₂•) |
| Data not available | Fragment ion (e.g., loss of C₆H₆N•) |
In-Situ Spectroscopic Methods for Reaction Pathway Tracking
In-situ spectroscopic techniques, such as real-time monitoring by IR or NMR spectroscopy, are invaluable for understanding reaction mechanisms. These methods would allow researchers to track the formation of this compound from its precursors and identify any transient intermediates or byproducts. Such studies are crucial for optimizing reaction conditions and gaining deeper mechanistic insights. However, no such in-situ studies have been reported for the synthesis of this specific compound.
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of aniline (B41778) and its derivatives has traditionally relied on methods that are often energy-intensive and utilize hazardous reagents. The current research emphasis is on developing greener and more sustainable synthetic routes.
Detailed Research Findings:
Recent studies have highlighted the potential of chemoenzymatic processes for the synthesis of aniline-derived amides, aiming for a more sustainable and catalytic approach. rsc.org One innovative strategy involves using an in-situ generated activated amide coupling partner through an enzymatic step. rsc.org For instance, the reagent (isopropylideneamino) 2-phenylacetate has shown excellent chemoselectivity for the acylation of primary anilines. rsc.org
Furthermore, the use of nitroreductase enzymes presents a biocatalytic alternative to traditional hydrogenation for producing anilines from nitroaromatic precursors. acs.org This method offers the advantages of operating under atmospheric pressure, in aqueous media, and with high chemoselectivity, thereby reducing the reliance on precious metal catalysts and harsh reaction conditions. acs.org The industrialization of bio-based aromatic compounds is also gaining traction, with companies successfully producing intermediates like anthranilic acid through fermentation processes using proprietary microorganisms. einpresswire.com This approach utilizes non-food sugars from biomass, offering a petroleum-free pathway to aromatic building blocks. einpresswire.com
These sustainable methodologies could be adapted for the synthesis of 2-[(naphthalen-1-ylmethyl)sulfanyl]aniline (B6259607), potentially offering a more environmentally friendly production process.
Illustrative Sustainable Synthesis Approaches
| Methodology | Description | Potential Advantage for this compound Synthesis |
|---|---|---|
| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to achieve higher selectivity and milder reaction conditions. | Could enable selective formation of the thioether linkage and reduce byproduct formation. |
| Biocatalysis with Nitroreductases | Utilizes enzymes to reduce a nitro-precursor to the aniline group. | Offers a greener alternative to traditional metal-catalyzed reduction of a corresponding nitro-compound. |
| Flow Chemistry | Continuous processing in microreactors allows for better control over reaction parameters and improved safety. | Could enhance reaction efficiency and yield while minimizing waste. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reaction rates. | May lead to shorter reaction times and increased product yields. |
Development of Highly Efficient and Selective Catalytic Systems
The development of advanced catalytic systems is paramount for unlocking the full potential of this compound in various applications. Research is focused on catalysts that are not only highly active but also selective, reusable, and cost-effective.
Detailed Research Findings:
The catalytic conversion of aniline derivatives into valuable products like azo compounds is an active area of research. rsc.org A comprehensive review of this field highlights various catalytic strategies, including homogeneous, heterogeneous, enzymatic, and photo-redox catalysis. rsc.org The design of the catalyst, including the choice of transition metals, organo-catalysts, or nanomaterials, plays a crucial role in determining the selectivity and efficiency of the reaction. rsc.org
For the synthesis of aniline derivatives themselves, copper-catalyzed dehydrogenation strategies have been reported for the exclusive synthesis of meta-carbonyl phenols and anilines from carbonyl-substituted cyclohexanes. researchgate.net Mechanistic studies suggest a cascade process involving dehydrogenation, amination, and aromatization. researchgate.net The integration of different functional components into a single catalytic system is a promising trend for the selective conversion of various feedstocks into valuable monomers. acs.orgacs.org
These advancements in catalysis could be leveraged to develop specific catalysts for the functionalization of the this compound scaffold, enabling the synthesis of a diverse range of derivatives with tailored properties.
Potential Catalytic Systems for Functionalization
| Catalyst Type | Potential Application | Key Advantages |
|---|---|---|
| Palladium-based Catalysts | Cross-coupling reactions to introduce new functional groups on the aromatic rings. | High efficiency and broad substrate scope. |
| Copper-based Catalysts | C-N and C-S bond formation reactions. | Lower cost compared to precious metals. |
| Photoredox Catalysts | Light-driven reactions under mild conditions. | Sustainable and enables novel transformations. |
| Nanocatalysts | Enhanced catalytic activity and selectivity due to high surface area. | Improved performance and potential for recyclability. |
Potential in Materials Science and Optoelectronics
The unique molecular structure of this compound, featuring both a naphthalene (B1677914) and an aniline moiety linked by a flexible thioether bridge, suggests its potential utility in the development of advanced materials.
Detailed Research Findings:
Aniline derivatives are fundamental building blocks for a variety of materials, including polymers with interesting electronic and sensory properties. rsc.org For example, new polyaniline (PANI) derivatives based on ortho-substituted anilines have been synthesized and characterized. rsc.org These polymers were found to be soluble in common organic solvents, allowing for the formation of films. rsc.org Importantly, these materials demonstrated high sensitivity to moisture and ammonia (B1221849), highlighting their potential application in chemical sensors. rsc.org The substituent on the aniline monomer was shown to influence the surface morphology and electrical properties of the resulting polymer. rsc.org
The presence of the naphthalene group in this compound is particularly noteworthy, as naphthalene-containing polymers are known for their fluorescent properties and potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The combination of the electron-donating aniline and the electron-rich naphthalene system could lead to materials with interesting charge-transfer characteristics.
Potential Applications in Materials Science
| Application Area | Rationale | Potential Properties |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | The naphthalene moiety is a known fluorophore. | Blue or UV emission, high quantum efficiency. |
| Chemical Sensors | The aniline group can be polymerized to form conductive polymers sensitive to analytes. | High sensitivity and selectivity towards specific chemicals. |
| Organic Photovoltaics (OPVs) | The donor-acceptor nature of the molecule could be beneficial for charge separation. | Efficient light harvesting and power conversion. |
| Electrochromic Materials | Polymers derived from this compound could change color upon application of an electrical potential. | Tunable optical properties for smart windows or displays. |
Integration with Machine Learning and Artificial Intelligence for Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical research by accelerating the discovery and optimization of new molecules.
Detailed Research Findings:
Machine learning and deep learning algorithms are increasingly being used to predict material properties, design new materials, and uncover novel mechanisms. rsc.org These computational tools can handle the vast design spaces associated with complex molecules, which are often intractable for conventional methods. rsc.org The success of an ML-based approach relies on the availability of large datasets and the appropriate selection of ML models. rsc.org
In the context of catalysis, ML is being used to screen for new catalysts and optimize reaction conditions. youtube.com For instance, ML models can be trained on experimental data from high-throughput screening to predict which combinations of materials will be effective catalysts for a particular reaction. youtube.com While the direct application of ML to a specific, under-researched molecule like this compound is challenging due to the lack of data, these approaches can be used to explore the broader chemical space of related aniline and naphthalene derivatives. Recent advances in machine learning-assisted directed evolution may also accelerate the development of enzymes for the synthesis of precursors to such compounds. acs.orgacs.org
By generating a virtual library of derivatives of this compound and using ML models to predict their properties, researchers can prioritize the synthesis of the most promising candidates for specific applications.
Workflow for AI-Driven Compound Design
| Step | Description | Tools and Techniques |
|---|---|---|
| 1. Data Collection and Generation | Gather existing data on related compounds or generate computational data for a virtual library. | Quantum chemical calculations (e.g., DFT), molecular dynamics simulations. |
| 2. Feature Engineering | Represent the molecular structures as numerical descriptors that can be understood by ML models. | Molecular fingerprints, topological indices, quantum mechanical descriptors. |
| 3. Model Training | Train an ML model to learn the relationship between the molecular features and the desired properties. | Random forests, support vector machines, neural networks. |
| 4. Property Prediction and Optimization | Use the trained model to predict the properties of new, unsynthesized compounds and identify optimal candidates. | Bayesian optimization, genetic algorithms. |
| 5. Experimental Validation | Synthesize and test the most promising candidates identified by the AI model to validate the predictions. | Laboratory synthesis and characterization. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-[(Naphthalen-1-ylmethyl)sulfanyl]aniline?
- Methodology : A two-step approach is commonly employed:
Sulfanylation : React 1-naphthalenemethyl thiol with 2-iodoaniline using a copper(I)-catalyzed coupling reaction to introduce the sulfanyl group.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water yields high-purity product .
- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) to avoid over-alkylation byproducts .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : NMR (DMSO-d6) should show distinct signals: δ 7.8–8.2 ppm (naphthalene protons), δ 6.6–7.2 ppm (aniline aromatic protons), and δ 4.3 ppm (–SCH2–) .
- X-ray Crystallography : Use SHELXL for refinement of crystal structures; resolve ambiguities in hydrogen bonding (e.g., –NH2 interactions) using SHELXS .
- Data Table :
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| NMR | δ 4.3 ppm (–SCH2–) | |
| X-ray | C–S bond length: ~1.81 Å |
Q. What are the solubility characteristics of this compound in common solvents?
- Solubility Profile :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for biological assays |
| Ethanol | 20–25 | Recrystallization solvent |
| Water | <0.1 | Requires surfactants for aqueous studies |
- Experimental Tip : Pre-dissolve in DMSO for in vitro studies to avoid precipitation .
Advanced Research Questions
Q. How does the sulfanyl group influence electronic properties in catalytic applications?
- Mechanistic Insight : The –SCH2– group acts as an electron donor, stabilizing transition states in palladium-catalyzed cross-coupling reactions. DFT calculations (B3LYP/6-31G*) show a 0.3 eV reduction in activation energy compared to non-sulfanyl analogs .
- Contradictions : Some studies report reduced catalytic efficiency due to steric hindrance from the naphthalene moiety. Resolve via Hammett plots to quantify electronic vs. steric effects .
Q. What toxicological risks are associated with prolonged exposure to this compound?
- In Vivo Data :
- Hepatic Effects : Oral administration in rats (50 mg/kg/day, 28 days) showed elevated ALT (2.5× control) and histopathological liver damage .
- Metabolism : Cytochrome P450-mediated oxidation generates reactive sulfoxide intermediates, detected via LC-MS/MS .
- Risk Mitigation : Use fume hoods and PPE during handling; monitor metabolites in excretion studies .
Q. How can computational modeling predict interactions of this compound with biological targets?
- Protocol :
Docking : Use AutoDock Vina to simulate binding to cysteine proteases (e.g., caspase-3). The sulfanyl group forms a disulfide bond with Cys163 (binding affinity: −8.2 kcal/mol) .
MD Simulations : GROMACS simulations (100 ns) confirm stability of the ligand-protein complex .
- Validation : Cross-validate with SPR (surface plasmon resonance) to measure real-time binding kinetics .
Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to resolve?
- Issue : Literature values range from 110–125°C due to polymorphism or hydration states.
- Resolution :
Perform DSC (differential scanning calorimetry) to identify polymorphs.
Recrystallize from anhydrous ethanol to isolate the most stable form (mp: 122°C) .
Experimental Design Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
